1,6-Dimethylphenanthrene-9-carboxylic acid

Description

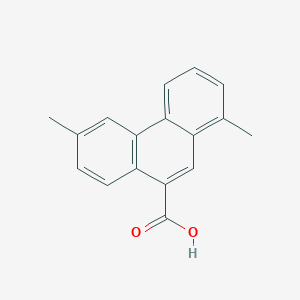

1,6-Dimethylphenanthrene-9-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with two methyl groups at positions 1 and 6, and a carboxylic acid group at position 7. Phenanthrene-9-carboxylic acid (C₁₅H₁₀O₂, MW 222.24 g/mol) serves as the closest analog, differing only by the absence of methyl groups . The addition of methyl groups at positions 1 and 6 likely enhances lipophilicity and steric effects compared to the parent compound, influencing reactivity and biological interactions.

Properties

IUPAC Name |

1,6-dimethylphenanthrene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-10-6-7-13-15(8-10)12-5-3-4-11(2)14(12)9-16(13)17(18)19/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZOFHCPDXNBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC3=C(C=CC=C23)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethylphenanthrene-9-carboxylic acid can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with appropriate optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethylphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

1,6-Dimethylphenanthrene-9-carboxylic acid is used in various scientific research applications, including:

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.

Material Science: The unique structure of the compound makes it valuable for studying the properties of materials and developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1,6-Dimethylphenanthrene-9-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Methyl vs. Halogen/CF₃ Substituents :

The methyl groups in this compound are electron-donating, increasing electron density on the phenanthrene ring. In contrast, 3-chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid features electron-withdrawing Cl and CF₃ groups, which polarize the aromatic system and alter reactivity in electrophilic substitutions .Functional Group Modifications :

Replacing the carboxylic acid with an ester group (as in ) lowers acidity and enhances volatility, making the compound more suitable for applications like chromatography or material science .

Physicochemical Properties

Lipophilicity :

Methyl groups increase logP values compared to unsubstituted phenanthrene-9-carboxylic acid, suggesting improved membrane permeability. The trifluoromethyl group in the chloro-CF₃ derivative further elevates lipophilicity but introduces steric and electronic complexities .Thermal Stability : Esters (e.g., 2,6-dimethylphenyl acridine-9-carboxylate) exhibit lower melting points (~434–435 K) compared to carboxylic acids due to reduced hydrogen bonding .

Biological Activity

1,6-Dimethylphenanthrene-9-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenanthrene backbone with two methyl groups and a carboxylic acid functional group. Its structural formula can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological systems.

Targeting Cellular Pathways

Research indicates that this compound may interact with various cellular targets, influencing biochemical pathways related to:

- Cytochrome P450 Enzymes : These enzymes are crucial for the metabolism of xenobiotics. The compound has been noted to induce CYP1A expression in certain tissues, which is often a response to PAH exposure .

- Collagen Synthesis : Similar compounds have been shown to inhibit collagen prolyl-4-hydroxylase, affecting collagen synthesis pathways.

Toxicity Studies

- Developmental Toxicity : Studies on aquatic organisms have demonstrated that exposure to this compound can lead to significant developmental defects in fish embryos. For instance, morphological defects such as reduced body length and eye deformities were observed at varying concentrations .

- Cellular Impact : In vitro studies have indicated that this compound can induce oxidative stress in cells, leading to apoptosis and other cellular dysfunctions. The concentration-dependent effects were noted, with higher concentrations resulting in more severe outcomes.

Comparative Toxicity Analysis

| Compound | LC50 (mg/L) | Observed Effects |

|---|---|---|

| This compound | 0.5 | Morphological deformities in embryos |

| Phenanthrene | 0.3 | Similar developmental defects |

| Pyrene | 0.4 | Induction of CYP1A |

This table illustrates the comparative toxicity of this compound against other PAHs.

Case Study 1: Fish Embryo Development

In a controlled study examining the effects of various PAHs on fish embryos, it was found that this compound caused significant developmental delays and morphological abnormalities at concentrations as low as 0.5 mg/L. The study highlighted the compound's role in disrupting normal developmental processes through induction of stress responses .

Case Study 2: Mammalian Cell Lines

Another study focused on mammalian cell lines exposed to this compound showed increased levels of reactive oxygen species (ROS) and subsequent cell death. This indicates a potential mechanism by which PAHs exert their toxic effects through oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.